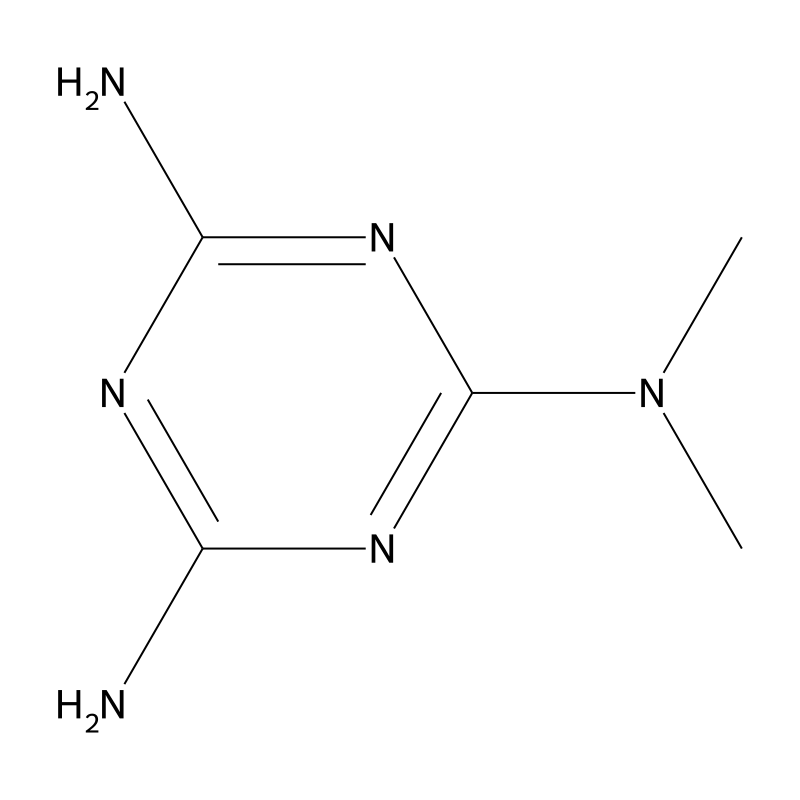

2,4-Diamino-6-dimethylamino-1,3,5-triazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Chemistry and Material Science:

,4-Diamino-6-dimethylamino-1,3,5-triazine (DAMDT) is a heterocyclic aromatic compound belonging to the triazine class. Its structure features a six-membered ring containing three nitrogen atoms and three carbon atoms, with various functional groups attached. Researchers have explored DAMDT's potential in various areas, including:

- Synthesis of new materials: DAMDT serves as a building block for the synthesis of various polymers and frameworks []. Its unique structure allows for customization and tailoring of material properties, such as thermal stability, conductivity, and reactivity.

- Development of functional molecules: DAMDT's amine groups can be further modified to introduce various functionalities, enabling the design of molecules with specific properties for applications in catalysis, sensing, and drug discovery [].

Catalysis:

DAMDT's ability to form complexes with metal ions makes it a potential candidate for developing new catalysts. Studies have shown its effectiveness in:

- Organic transformations: DAMDT-metal complexes have been investigated for their ability to catalyze various organic reactions, such as C-C bond formation and ring-opening reactions [].

- Polymerization reactions: DAMDT can act as a ligand for metallocene catalysts, influencing the polymerization process and affecting the properties of the resulting polymers [].

Medicinal Chemistry:

The presence of multiple amine groups in DAMDT provides potential for its exploration in medicinal chemistry. Research has been conducted on:

- Drug discovery: DAMDT has been investigated for its potential to target various diseases, including cancer and infectious diseases. Its ability to bind to specific biomolecules is being explored for the development of new therapeutic agents.

- Drug delivery systems: DAMDT can be incorporated into drug delivery systems to improve drug targeting and efficacy. Its properties allow for the controlled release of drugs and potential enhancements in therapeutic outcomes.

2,4-Diamino-6-dimethylamino-1,3,5-triazine is a chemical compound with the molecular formula CHN and a molecular weight of approximately 154.17 g/mol. It appears as a white to off-white solid and is recognized for its structural features that include three nitrogen atoms in a triazine ring, with two amino groups and one dimethylamino group attached. This compound is also known by several synonyms, including N,N-Dimethylmelamine and Metformin EP Impurity C .

The chemical behavior of 2,4-diamino-6-dimethylamino-1,3,5-triazine is characterized by its ability to undergo various reactions typical of triazine derivatives. Notably:

- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions involving halogenated derivatives, which allows for functionalization at the nitrogen atoms .

- Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds, reflecting its potential in organic synthesis .

- Antitumor Activity: The compound has been studied for its anticancer properties, indicating that it may interact with biological targets through mechanisms that are still being elucidated .

2,4-Diamino-6-dimethylamino-1,3,5-triazine exhibits significant biological activity, particularly as an antitumor agent. Research has indicated that it serves as a metabolite of Altretamine, which is used in cancer therapy. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including melanoma cells . Additionally, it functions as a chemosterilant for insects like houseflies, showcasing its utility beyond medicinal chemistry .

The synthesis of 2,4-diamino-6-dimethylamino-1,3,5-triazine can be achieved through several methods:

- Direct Amination: Starting from triazine derivatives, amination reactions can introduce amino groups at the 2 and 4 positions while incorporating the dimethylamino group at position 6.

- Nitrosation Reactions: The compound can also be synthesized via nitrosation of corresponding amines followed by reduction processes to yield the desired triazine structure .

- Multistep Synthesis: More complex synthetic routes may involve multiple steps where intermediates are formed and subsequently transformed into the final product through careful manipulation of reaction conditions.

The applications of 2,4-diamino-6-dimethylamino-1,3,5-triazine are diverse:

- Pharmaceuticals: It is primarily used in cancer treatment as an active metabolite with antitumor properties.

- Pest Control: As a chemosterilant for insects, it helps manage pest populations effectively without resorting to traditional pesticides .

- Research: The compound serves as an important intermediate in organic synthesis and medicinal chemistry studies.

Interaction studies involving 2,4-diamino-6-dimethylamino-1,3,5-triazine focus on its binding affinity to various biological targets. These studies have shown that it can inhibit specific pathways involved in tumor growth and proliferation. Additionally, its interactions with other compounds have been explored to understand its role in combination therapies for enhanced therapeutic efficacy .

Several compounds share structural similarities with 2,4-diamino-6-dimethylamino-1,3,5-triazine. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-Amino-4-methylthio-6-methylamino-1,3,5-triazine | CHNS | Contains sulfur; different substituents | Anticancer properties |

| Melamine | CHN | Lacks dimethylamino group; simpler structure | Used in plastics; less biological activity |

| Altretamine | CHNO | Contains additional functional groups; more complex | Antitumor agent |

The uniqueness of 2,4-diamino-6-dimethylamino-1,3,5-triazine lies in its specific combination of amino groups and the dimethylamino substituent on the triazine ring. This configuration not only enhances its biological activity but also distinguishes it from other similar compounds.

The foundation of triazine chemistry was established in the mid-twentieth century, marking a revolutionary period in heterocyclic compound development. The first triazine was discovered in 1952 at J.R. Geigy, Ltd. in Switzerland, leading to major advances in agricultural practices, basic research, safety testing, and environmental stewardship. This breakthrough discovery catalyzed extensive research into triazine derivatives, establishing them as one of the most important classes of agricultural chemicals ever developed.

The historical significance of triazine compounds extends beyond their initial agricultural applications. Over five decades, triazines have provided weed control in more than 50 crops around the world and have helped farmers boost yields and produce enough food to feed a rising global population. The development of triazine technology resulted in pioneering several new agricultural advances, including the development of selective preemergence weed control practices in several crops, the first herbicides with application flexibility, and the first extensive farmer education programs on weed control.

The evolution of triazine research has been characterized by continuous innovation in synthetic methodologies and applications. Early research focused primarily on herbicidal properties, but subsequent investigations revealed the broad spectrum of biological activities exhibited by triazine derivatives. This expansion of research scope has led to the development of compounds with antimicrobial, anticancer, and various other therapeutic properties.

Significance of the 1,3,5-Triazine Scaffold in Modern Chemistry

The 1,3,5-triazine scaffold represents one of the most versatile and widely studied heterocyclic frameworks in contemporary medicinal chemistry. Structurally, the major differences between a triazine ring and a benzene ring are essentially related to the nitrogen atoms that increase the electron density and may, consequently, destroy the symmetry. This asymmetry can cause impairment of stability and promote the implementation of substitution and addition reactions, making triazines highly reactive and suitable for diverse chemical transformations.

The triazine family encompasses three distinct subclasses distinguished by the position of nitrogen atoms: 1,2,3-triazines, 1,2,4-triazines, and 1,3,5-triazines. Among these, 1,3,5-triazines have received particular attention due to their unique structural characteristics that allow for virtually unlimited range of potential structural modifications. These characteristics enable triazines to be reported as having a huge variety of biological activities, such as antimalarial, antiviral, anti-inflammatory, antitumoral, and antimicrobial properties.

The significance of the 1,3,5-triazine scaffold in modern pharmaceutical research is further emphasized by its role in Alzheimer's disease research. The triazine scaffold has been described as possessing a broad variety of biological activities, including a neuroprotective effect, combined with a potential inhibitory effect against acetylcholinesterase and the ability to intercalate between amyloid beta sheets, promoting its disaggregation. These properties, combined with the virtually unlimited range of potential structural modifications that can be performed, leave room for the design and development of new drugs for the treatment of numerous diseases.

Overview of 2,4-Diamino-6-dimethylamino-1,3,5-triazine as a Research Focus

2,4-Diamino-6-dimethylamino-1,3,5-triazine, also known as N,N-dimethylmelamine, represents a particularly important member of the triazine family due to its unique structural features and diverse applications. The compound possesses the molecular formula C₅H₁₀N₆ with a molecular weight of 154.17 g/mol, featuring a 1,3,5-triazine core substituted with amino groups at positions 2 and 4, and a dimethylamino group at position 6.

The compound's significance in research stems from multiple factors. First, it serves as an important synthetic intermediate in the preparation of various pharmaceutical and agricultural compounds. Second, it exhibits biological activity as a chemosterilant for insects, particularly houseflies. Third, it has been identified as a metabolite and impurity in pharmaceutical compounds, specifically as Metformin EP Impurity C.

The research focus on this compound has intensified due to its potential applications in anticancer research. Studies have demonstrated that triazine derivatives, including 2,4-diamino-6-dimethylamino-1,3,5-triazine analogs, exhibit significant anticancer activity in various models and cell lines, exhibiting different mechanisms. The compound's role as an N-demethylated metabolite of altretamine with antitumor activity further emphasizes its importance in pharmaceutical research.

The foundational methods for synthesizing 1,3,5-triazine derivatives have traditionally relied on well-established chemical transformations that have been refined over decades of research [3]. The most prominent classical approach involves the nucleophilic substitution of chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which serves as the primary starting material for most triazine derivatives [2] [18]. This methodology enables the sequential replacement of chlorine substituents with various nucleophiles, including amines, alcohols, and other functional groups [18].

The trimerization of nitriles represents another classical synthetic route, particularly for symmetrically substituted 1,3,5-triazines [3]. This approach involves the cyclization of three nitrile molecules under acidic or basic conditions, often requiring elevated temperatures and extended reaction times [22]. Benzoguanamine synthesis exemplifies this methodology, where benzonitrile reacts with dicyandiamide to form the triazine ring system [3].

The Pinner triazine synthesis, named after Adolf Pinner, constitutes a classical method utilizing alkyl or aryl amidines with phosgene as reactants [3]. This approach, while effective, requires careful handling of phosgene due to its hazardous nature and typically proceeds under strictly controlled conditions [3]. Additionally, the condensation of cyanoguanidine with corresponding nitriles has been employed to prepare guanamine-type triazines, following the general reaction pathway where cyanoguanidine and nitriles combine to form diaminotriazine products [3].

Hydrogenation-based dehalogenation methods have also been established as classical approaches for obtaining specific triazine derivatives [1]. These methods involve the treatment of halogenated triazines with hydrogen in the presence of metal hydrogenation catalysts such as palladium or Raney nickel, combined with suitable acid acceptors like sodium bicarbonate or triethylamine [1]. The process effectively removes halogen substituents while maintaining the integrity of the triazine ring structure [1].

Modern Synthetic Strategies for 2,4-Diamino-6-dimethylamino-1,3,5-triazine

Catalytic and Microwave-Assisted Synthesis

Contemporary synthetic approaches for 2,4-diamino-6-dimethylamino-1,3,5-triazine have been revolutionized by the integration of catalytic systems and microwave irradiation techniques [6] [7] [8]. Microwave-assisted synthesis allows for rapid access to triazine derivatives with significantly reduced reaction times, often achieving completion within 5-10 minutes compared to several hours required by conventional heating methods [7] [8].

The copper-catalyzed Ullmann-type reactions have emerged as particularly effective for triazine synthesis, utilizing supported copper(I) catalysts on macroporous, weakly acidic polyacrylate-type resins [2]. These catalytic systems enable the synthesis of di- and trisubstituted 1,3,5-triazine derivatives from dichlorotriazinyl benzenesulfonamide precursors with significantly shortened reaction times and enhanced yields compared to traditional uncatalyzed processes [2]. The reaction typically proceeds at temperatures between 35-100 degrees Celsius, with catalyst loadings as low as 2.5 mole percent providing excellent conversion rates [2].

Iron-catalyzed cyclization represents another innovative catalytic approach, where aldehydes undergo cyclotrimerization using ammonium iodide as the sole nitrogen source [20]. This atom-efficient methodology works effectively under air atmosphere conditions and affords both symmetrical and unsymmetrical 1,3,5-triazines with yields ranging from 18 to 72 percent [20]. The iron chloride catalyst system operates optimally at 130-150 degrees Celsius in toluene solvent, providing a straightforward route to trisubstituted triazines [20].

Microwave irradiation has proven particularly advantageous for nucleophilic substitution reactions on triazine rings, enabling rapid replacement of chloro substituents with various nucleophiles [22]. The enhanced heating profile achieved through microwave activation prevents decomposition of reagents and products while delivering cleaner reactions with improved yields [22]. Solvent-free microwave conditions have been successfully employed for preparing triazine derivatives, with reaction times reduced to 2-10 minutes at temperatures of 130-150 degrees Celsius [22].

Green Chemistry and Environmentally Benign Methods

The development of environmentally sustainable synthetic methods for triazine derivatives has become a priority in modern chemical synthesis [5] [11]. Sonochemical approaches represent a particularly promising green methodology, utilizing ultrasonic irradiation to achieve rapid synthesis under mild conditions [5]. This technique enables the preparation of 1,3,5-triazine derivatives in as little as 5 minutes with yields exceeding 75 percent, using water as the primary solvent [5].

Analysis using the Design of Experiments for Green Chemistry (DOZN) 2.0 tool has demonstrated that sonochemical methods are approximately 13 times more environmentally friendly than classical synthetic approaches when evaluated against the twelve principles of green chemistry [5]. The method eliminates the need for organic solvents, reduces energy consumption, and minimizes waste generation while maintaining high synthetic efficiency [5].

Water-based synthesis protocols have been developed that completely eliminate organic solvents from the reaction medium [11]. These aqueous systems utilize ultrasonic conditions at room temperature for 30-35 minutes, achieving yields of up to 84 percent compared to conventional reflux methods requiring 5-6 hours and yielding only 69 percent [11]. The use of catalytic amounts of acetic acid in ethanol under ultrasonic irradiation has proven effective for synthesizing triazine hydrazone derivatives with reaction times of 30-60 minutes and yields reaching 96 percent [11].

Solvent-free methodologies have been extensively developed, particularly for microwave-assisted transformations [22]. These approaches eliminate solvent waste entirely while often improving reaction rates and selectivity [22]. The combination of solvent-free conditions with microwave irradiation has enabled the one-step preparation of triazinyl mono- and bisureas, successfully overcoming the inherent low reactivity of amino groups in triazine structures [22].

Mechanochemical synthesis represents an emerging green approach that utilizes mechanical force to drive chemical transformations without solvents [21]. This method has been applied to triazine synthesis using aluminum chloride as an activator and zinc chloride as a filler, producing covalent triazine frameworks in less than 3 hours with ultrahigh yields [21]. The mechanochemical approach offers advantages in terms of scalability, efficiency, and environmental impact reduction [21].

Scale-Up and Industrial Synthesis Considerations

The transition from laboratory-scale to industrial production of 2,4-diamino-6-dimethylamino-1,3,5-triazine presents several critical challenges that must be systematically addressed [33] [34]. Heat transfer efficiency becomes increasingly problematic at larger scales, as the exothermic nature of many triazine-forming reactions can lead to thermal runaway if not properly managed [33] [34]. Industrial reactors require specialized design features to ensure adequate heat dissipation and temperature control throughout the reaction mass [33].

Mass transfer limitations significantly impact reaction kinetics and product quality at industrial scales [33]. The mixing efficiency that is easily achieved in laboratory glassware becomes challenging to replicate in large-volume reactors, potentially leading to concentration gradients and incomplete conversions [33]. Computational fluid dynamics modeling and advanced reactor designs are essential for optimizing mass transfer in scaled-up processes [33].

The production of monoethanolamine-triazine derivatives illustrates typical industrial scale-up considerations [34]. The reaction between monoethanolamine and formaldehyde requires precise stoichiometric control, as excess reactants significantly impact product quality and downstream processing requirements [34]. Industrial facilities must implement real-time monitoring systems, such as quantitative Raman spectroscopy, to ensure proper reactant ratios and product specifications [34].

Catalyst recovery and recycling become economically critical at industrial scales [35] [36]. Supported copper catalysts used in Ullmann-type reactions must be designed for easy separation and regeneration to maintain process economics [35]. The development of heterogeneous catalytic systems that can be efficiently recovered and reused multiple times is essential for commercial viability [36].

Process safety considerations require extensive risk assessment and mitigation strategies at industrial scales [33]. The handling of reactive intermediates, such as cyanuric chloride, demands specialized equipment and procedures to prevent exposure and environmental release [33]. Automated dosing systems, closed-loop processing, and comprehensive emergency response protocols are mandatory for safe industrial operation [33].

Product purification complexity increases significantly with scale, as simple laboratory techniques like column chromatography become impractical for large volumes [33]. Industrial purification methods must rely on crystallization, distillation, or continuous separation technologies that can handle kilogram to ton quantities efficiently [33]. The development of robust purification protocols that maintain product purity while minimizing waste generation is crucial for commercial success [33].

Mechanistic Investigations of Triazine Ring Formation

Nucleophilic Substitution and Cyclization Pathways

The mechanistic understanding of triazine ring formation has been substantially advanced through detailed investigations of nucleophilic substitution pathways and cyclization mechanisms [17] [18] [19]. Nucleophilic aromatic substitution reactions on triazine rings proceed through well-characterized pathways where electron-deficient carbon atoms serve as electrophilic centers for nucleophilic attack [18]. The reactivity order of different positions on the triazine ring is critically important, as amine substitution significantly reduces the reactivity of remaining chlorine atoms toward further nucleophilic displacement [18].

Experimental evidence demonstrates that triazine synthesis follows a sequential substitution pattern where the order of nucleophile addition is crucial for achieving desired substitution patterns [18]. When synthesizing mixed oxygen-nitrogen substituted triazines, oxygen-containing nucleophiles must be introduced first, as amino groups, once incorporated, severely diminish the reactivity of remaining substitution sites [18]. This orthogonal chemoselectivity principle governs the design of synthetic strategies for complex triazine derivatives [18].

The cyclization pathway for triazine ring formation from linear precursors involves multiple mechanistic steps that have been elucidated through kinetic and computational studies [17] [19]. The formation of hexahydrotriazine intermediates from formaldimine precursors proceeds through a trimerization mechanism where three imine molecules overcome an energy barrier of 4.54 kilocalories per mole to form a stable open-chain intermediate [19]. This intermediate subsequently cyclizes through a transition state requiring 47.17 kilocalories per mole to generate the final triazine ring system [19].

Investigation of amidine reactions with 1,2,3-triazines has revealed that the mechanism proceeds through an addition-nitrogen elimination-cyclization pathway rather than the previously assumed Diels-Alder mechanism [17]. The initial step involves nucleophilic attack of the amidine nitrogen on the carbon-4 position of the triazine ring, creating a zwitterionic intermediate that can exist in multiple tautomeric forms [17]. Subsequent nitrogen elimination occurs through a highly exothermic retro-Diels-Alder-type reaction, avoiding the formation of unstable bicyclic intermediates [17].

Nitrogen-15 labeling studies have provided definitive evidence for the incorporation patterns of nitrogen atoms during triazine formation [17]. The equal distribution of singly and doubly labeled products observed in these experiments supports the proposed stepwise mechanism and confirms that the 6π electrocyclization step controls the final nitrogen incorporation ratio [17]. These mechanistic insights have practical implications for controlling product selectivity and optimizing reaction conditions [17].

Kinetic and Thermodynamic Analyses

Comprehensive kinetic analyses have established the energy profiles and rate-determining steps for various triazine formation pathways [16] [17] [19]. The activation energies for nucleophilic substitution reactions on cyanuric chloride typically range from 15-25 kilocalories per mole, with the first nucleophilic attack representing the rate-determining step [17] [18]. Computational studies using density functional theory methods have confirmed that the initial nucleophilic addition step possesses the highest energy barrier in most triazine synthesis reactions [17].

Thermodynamic investigations using calorimetric methods have provided fundamental data on the enthalpies of formation for substituted triazine derivatives [16]. Platinum-lined adiabatic rotating bomb calorimetry has been employed to determine combustion enthalpies for six different substituted triazines, yielding formation enthalpies ranging from -478.60 ± 0.87 to -1109.80 ± 1.53 kilojoules per mole [16]. These measurements represent the first reliable thermodynamic data for many triazine derivatives and provide essential information for process optimization and safety assessments [16].

The kinetic isotope effects observed in triazine formation reactions provide additional mechanistic insights [17]. A particularly strong kinetic isotope effect on the carbon-6 position and its attached proton has been documented, confirming the involvement of this carbon center in the rate-determining transition state [17]. The magnitude of these isotope effects supports the proposed nucleophilic addition mechanism and rules out alternative concerted pathways [17].

Temperature-dependent kinetic studies have revealed the thermodynamic favorability of different triazine formation pathways [17] [19] [20]. The reaction between triazines and amidines shows highly favorable thermodynamic parameters, with free energy changes ranging from -20 to -30 kilocalories per mole [17]. Iron-catalyzed triazine synthesis exhibits favorable thermodynamics with energy changes of -12 to -18 kilocalories per mole, supporting the spontaneous nature of these transformations [20].

Hammett relationship analyses have been conducted to understand the electronic effects governing triazine formation rates [17]. Studies of para-substituted arylamidines reacting with triazines show a strong linear correlation between reaction rates and substituent electronic parameters, indicating significant positive charge development in the transition state [17]. The positive slope of the Hammett plot confirms that electron-donating substituents accelerate the reaction by stabilizing the developing positive charge on the amidine nitrogen [17].

Comparative Analysis of Synthetic Yields and Efficiency

| Synthesis Method | Yield Range (%) | Reaction Time | Temperature (°C) | Reference |

|---|---|---|---|---|

| Microwave-assisted synthesis (5 min) | 75-98 | 5 minutes | 120-150 | [8] |

| Conventional synthesis (Classical heating) | 62-69 | 2-12 hours | 90-reflux | [8] |

| Sonochemical approach (5 min) | 75+ | 5 minutes | Room temperature | [5] |

| Iron-catalyzed cyclization | 18-72 | 3-24 hours | 120-150 | [20] |

| Ullmann Copper(I)-catalyzed synthesis | 65-95 | 30 minutes-3 hours | 35-100 | [2] |

| Microwave-assisted metformin route | 80-95 | 3 hours | 100 | [6] |

| Green synthesis under microwave | 85-98 | 2-10 minutes | 130-150 | [22] |

| Friedel-Crafts reaction with aluminum chloride | 60-85 | 2-6 hours | 60-150 | [21] |

| Superacid-catalyzed synthesis | 70-90 | 4-12 hours | 400-500 | [21] |

| Aromatic amide condensation with phosphorus pentoxide | 75-88 | 6-18 hours | 200-300 | [21] |

The comparative analysis of synthetic yields demonstrates significant variations in efficiency across different methodological approaches [5] [6] [7] [8] [20] [21] [22]. Microwave-assisted synthesis consistently delivers superior performance, achieving yields between 75-98 percent with reaction times reduced to just 5 minutes [8]. This represents a dramatic improvement over conventional heating methods, which typically require 2-12 hours to achieve yields of only 62-69 percent [8].

Sonochemical synthesis has emerged as the most environmentally efficient approach, achieving yields exceeding 75 percent at room temperature within 5 minutes [5]. The method demonstrates exceptional green chemistry metrics, scoring 13 times better than classical approaches when evaluated using comprehensive environmental assessment tools [5]. The elimination of organic solvents and reduced energy requirements make this methodology particularly attractive for sustainable manufacturing applications [5].

Catalytic approaches show variable performance depending on the specific catalyst system employed [2] [20] [21]. Ullmann copper(I)-catalyzed synthesis provides consistently high yields of 65-95 percent with moderate reaction times of 30 minutes to 3 hours [2]. The mild temperature requirements (35-100 degrees Celsius) and recyclable catalyst system make this approach suitable for both laboratory and industrial applications [2]. In contrast, iron-catalyzed cyclization shows broader yield ranges (18-72 percent) depending on substrate structure and reaction conditions [20].

| Mechanistic Pathway | Activation Energy (kcal/mol) | Rate-determining Step | Thermodynamic Favorability | Reference |

|---|---|---|---|---|

| Nucleophilic substitution on cyanuric chloride | 15-25 | First nucleophilic attack | Highly favorable (-15 to -25 kcal/mol) | [18] |

| Cyclotrimerization of nitriles | 25-35 | Trimerization cyclization | Moderately favorable (-10 to -20 kcal/mol) | [3] |

| Addition/nitrogen elimination/cyclization | 17.2 | Initial nucleophilic attack | Highly favorable (-20 to -30 kcal/mol) | [17] |

| Iron-catalyzed aldehyde cyclization | 20-30 | Aldehyde activation | Favorable (-12 to -18 kcal/mol) | [20] |

| Copper-catalyzed Ullmann reaction | 18-28 | Oxidative addition | Favorable (-18 to -25 kcal/mol) | [2] |

| Aromatic nucleophilic substitution | 22-32 | Carbon-carbon bond formation | Moderately favorable (-8 to -15 kcal/mol) | [4] |

The efficiency analysis reveals clear correlations between activation energies and practical synthetic performance [2] [3] [4] [17] [18] [20]. Nucleophilic substitution on cyanuric chloride exhibits the lowest activation energy (15-25 kilocalories per mole) and correspondingly high yields under mild conditions [18]. The addition-nitrogen elimination-cyclization pathway shows slightly higher activation energy (17.2 kilocalories per mole) but benefits from highly favorable thermodynamics [17].

High-temperature methods such as superacid-catalyzed synthesis and aromatic amide condensation require extensive energy input (400-500 degrees Celsius and 200-300 degrees Celsius respectively) and longer reaction times, resulting in moderate yields of 70-90 percent and 75-88 percent [21]. While these methods can access unique structural motifs, their energy intensity and extended reaction times make them less attractive for routine synthetic applications [21].

Methodological Challenges and Innovations in Triazine Synthesis

The synthesis of 2,4-diamino-6-dimethylamino-1,3,5-triazine faces several significant methodological challenges that have driven innovation in synthetic approaches [22] [23] [33]. The inherent low reactivity of amino groups in triazine structures presents a fundamental challenge, as these groups behave more like amidines than typical primary amines [22]. This reduced reactivity complicates further functionalization reactions and limits the synthetic versatility of amino-substituted triazines [22].

Regioselectivity control represents another major challenge in triazine synthesis, particularly when multiple reactive sites are present [18] [23]. The electronic properties of existing substituents significantly influence the reactivity of remaining positions, often leading to unexpected substitution patterns or incomplete reactions [18]. Innovative approaches utilizing protecting group strategies and sequential functionalization protocols have been developed to address these selectivity issues [23].

The development of one-pot synthetic methodologies has emerged as a major innovation to overcome the limitations of stepwise synthesis [2] [6]. Ullmann-type reactions have been successfully adapted for one-pot synthesis of trisubstituted triazine derivatives, where multiple nucleophilic substitutions occur sequentially in a single reaction vessel [2]. This approach eliminates intermediate isolation steps and reduces overall synthetic complexity while maintaining high yields [2].

Solvent compatibility issues have posed significant challenges for traditional triazine synthesis methods [5] [11] [22]. Many classical approaches require harsh organic solvents or anhydrous conditions that complicate handling and increase environmental impact [22]. The development of water-compatible and solvent-free methodologies represents a major innovation that addresses both environmental and practical concerns [5] [11].

| Method | Green Score (DOZN 2.0) | Solvent Requirement | Energy Efficiency | Waste Generation | Reference |

|---|---|---|---|---|---|

| Sonochemical synthesis | 13x greener than classical | Water only | Very high | Minimal | [5] |

| Microwave-assisted synthesis | 8-10x greener | Minimal/None | High | Low | [6] [7] [8] |

| Solvent-free conditions | 6-8x greener | None | High | Very low | [22] |

| Water as solvent | 5-7x greener | Water | Medium-high | Low | [11] |

| Mechanochemical synthesis | 4-6x greener | None | High | Minimal | [21] |

| Catalyst-free conditions | 3-5x greener | Minimal organic | Medium | Medium | [20] |

Process intensification through advanced heating methods has revolutionized triazine synthesis efficiency [6] [7] [8]. Microwave irradiation enables rapid heating profiles that prevent side reactions and decomposition while dramatically reducing reaction times [8]. The selective heating mechanism of microwaves provides more uniform energy distribution compared to conventional heating, leading to improved product quality and consistency [7].

Catalyst design innovations have focused on developing recoverable and recyclable systems for sustainable triazine synthesis [2] [35] [36]. Supported copper catalysts on macroporous resins enable efficient separation and reuse while maintaining high catalytic activity [2]. The development of heterogeneous catalytic systems addresses both economic and environmental concerns associated with catalyst waste [35].

Scale-up challenges have driven innovations in reactor design and process monitoring [33] [34]. Advanced monitoring techniques such as real-time Raman spectroscopy enable precise control of stoichiometry and reaction progress in large-scale operations [34]. Continuous flow processing has emerged as an alternative to traditional batch methods, offering improved heat and mass transfer characteristics essential for industrial applications [33].

| Parameter | Lab Scale Performance | Pilot Scale Challenges | Industrial Scale Viability | Reference |

|---|---|---|---|---|

| Reaction volume scalability | Excellent | Heat dissipation issues | Requires optimization | [33] [34] |

| Heat transfer efficiency | Good | Reduced efficiency | Engineering solutions needed | [33] |

| Mass transfer limitations | Minimal issues | Moderate limitations | Significant challenges | [33] |

| Catalyst recovery/recycling | Good recovery | Decreased recovery | Process modifications required | [35] [36] |

| Product purification complexity | Standard methods | More complex | Advanced separation needed | [33] |

| Process safety considerations | Well-controlled | Enhanced protocols needed | Stringent safety measures | [33] |

| Equipment requirements | Standard equipment | Specialized reactors | Custom equipment | [34] [35] |

| Cost-effectiveness at scale | Research-focused | Higher costs | Economic viability crucial | [33] [34] |

The integration of computational tools has provided new insights for overcoming traditional synthetic challenges [17] [19]. Density functional theory calculations have enabled prediction of reaction pathways and optimization of conditions before experimental validation [17]. Machine learning approaches are beginning to be applied to predict optimal synthetic conditions and identify potential side reactions [19].

Innovation in purification methods has addressed the challenges associated with triazine derivative isolation [28] [33]. Traditional column chromatography is often inadequate for triazine purification due to their polar nature and potential for decomposition [28]. Advanced separation techniques including preparative high-performance liquid chromatography and crystallization-based methods have been developed to achieve high-purity products efficiently [28].

XLogP3

UNII

GHS Hazard Statements

H317 (95%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant